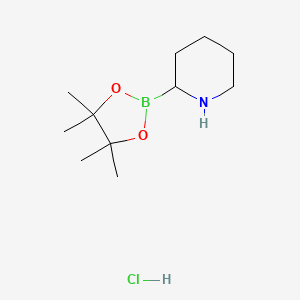

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride (CAS RN: 1087160-40-4) is a boronic ester-functionalized piperidine derivative widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its piperidine core enhances solubility in polar solvents, while the pinacol boronate group enables efficient transmetallation with palladium catalysts . The hydrochloride salt form improves stability and handling compared to free-base analogs. The compound is synthesized via deprotection of tert-butyl carbamate intermediates, achieving >99% yield under optimized conditions .

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9;/h9,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWESFUOWZXRQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733791 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811439-31-3 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes.

Mode of Action

The mode of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride involves interactions with its targets that lead to changes at the molecular level. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, is used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts. It is also used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates.

Biochemical Pathways

Similar compounds are known to be involved in the borylation and hydroboration of alkyl or aryl alkynes and alkenes. These reactions can lead to the formation of various downstream products, impacting multiple biochemical pathways.

Result of Action

Similar compounds are known to be involved in the formation of various downstream products through borylation and hydroboration reactions.

Action Environment

Similar compounds are known to be stored at 2-8°c, suggesting that temperature could be an important factor in maintaining the stability of these compounds.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H16BNO2·HCl

- Molecular Weight : 231.12 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structural components.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known to influence enzyme activity and cellular signaling pathways. The specific mechanisms include:

- Enzyme Inhibition : Boron-containing compounds can inhibit enzymes such as proteases and kinases by forming covalent bonds with active site residues.

- Cellular Uptake : The piperidine moiety may enhance cellular permeability and uptake, facilitating the compound's action within cells.

Antiparasitic Activity

Recent studies have indicated that similar boron-containing compounds exhibit antiparasitic properties. For instance:

- A study demonstrated that derivatives of boron compounds showed varying degrees of activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities was shown to enhance aqueous solubility and metabolic stability while maintaining antiparasitic efficacy .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have assessed the effects of related compounds on various cell lines:

| Compound | Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|---|

| Compound A | HT-22 (neuronal) | 0.1 - 100 | 25 | Significant decrease in viability at higher concentrations |

| Compound B | BV-2 (microglial) | 0.1 - 100 | 15 | Reduced NO levels at 1 µM |

These results suggest that while some derivatives show promising activity against specific cell types, they may also exhibit cytotoxic effects at elevated concentrations .

Case Studies

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial efficacy of related dioxaborolane derivatives against various bacterial strains. Results indicated that these compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria . -

Evaluation in Inflammatory Models :

Another investigation focused on the anti-inflammatory properties of boron-containing compounds in BV-2 microglial cells. The tested compounds significantly reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α at low concentrations .

Scientific Research Applications

The biological activities of this compound are primarily attributed to its boron content. Key areas of interest include:

Antiparasitic Activity

Recent studies have shown that boron-containing compounds exhibit antiparasitic properties. For example:

- A study indicated that derivatives of boron compounds demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities enhanced aqueous solubility and metabolic stability while maintaining efficacy against the parasite.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In vitro studies have assessed the effects of related compounds on various cell lines:

| Compound | Cell Line | Concentration (µM) | IC50 (µM) | Observations |

|---|---|---|---|---|

| Compound A | HT-22 (neuronal) | 0.1 - 100 | 25 | Significant decrease in viability at higher concentrations |

| Compound B | BV-2 (microglial) | 0.1 - 100 | 15 | Reduced NO levels at 1 µM |

These results suggest that while some derivatives show promising activity against specific cell types, they may exhibit cytotoxic effects at elevated concentrations.

Antimicrobial Properties

A study evaluated the antimicrobial efficacy of related dioxaborolane derivatives against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

Evaluation in Inflammatory Models

Another investigation focused on the anti-inflammatory properties of boron-containing compounds in BV-2 microglial cells. The tested compounds significantly reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α at low concentrations.

Summary

Comparison with Similar Compounds

Key Structural Variations

Reactivity in Cross-Coupling Reactions

- Target Compound : Exhibits high efficiency in Suzuki-Miyaura reactions due to the electron-rich piperidine nitrogen, which stabilizes palladium intermediates during transmetallation .

- Phenyl-Spaced Analog () : The phenyl spacer introduces steric hindrance, reducing reaction rates but improving selectivity for bulky aryl halides .

- Chlorinated Pyridine Analog () : Electron-withdrawing chlorine atoms enhance oxidative addition but may require higher catalyst loadings .

Solubility and Stability

Pharmaceutical Relevance

The piperidine-boronic ester motif is integral to kinase inhibitors and protease-targeting drugs. For example, the target compound’s piperidine core mimics natural alkaloids, enhancing binding affinity to biological targets .

Material Science

Analogous spirocyclic boronate esters (e.g., 7-(...)tetrahydroisoquinolinone in ) are used in OLEDs, leveraging their rigid structures for improved charge transport .

Q & A

Q. What are the critical steps for synthesizing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine hydrochloride?

The synthesis typically involves functionalizing the piperidine ring with the dioxaborolane group. Key steps include:

- Substitution Reactions : Reacting piperidine derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. Catalysts like palladium may be used for coupling reactions .

- Hydrochloride Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Purity is ensured via recrystallization .

- Validation : Confirm structure using / NMR and IR spectroscopy to verify boronate ester peaks (~1360–1390 cm) and hydrochloride formation .

Q. How can researchers assess the purity of this compound?

- Titration : Use non-aqueous titration with 0.1M HClO in glacial acetic acid to quantify the hydrochloride content .

- Spectroscopy : IR spectroscopy identifies characteristic B-O (1340–1390 cm) and N-H (2500–3300 cm) stretches. NMR can confirm boronate integrity (δ ~30 ppm) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to detect impurities (<2%) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl release .

- Storage : Keep in airtight containers under nitrogen, at 2–8°C, and away from moisture to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this boronate?

- Catalyst Selection : Use Pd(PPh) or SPhos-Pd-G3 for sterically hindered aryl halides. Optimize ligand-to-metal ratios (1:1–1:2) to prevent dehalogenation .

- Solvent Systems : Employ THF/HO (3:1) with NaCO as base. Microwave-assisted heating (100°C, 30 min) improves cross-coupling efficiency .

- Troubleshooting : Monitor boronate stability via NMR; hydrolyzed boronates (δ ~10 ppm) indicate moisture contamination .

Q. How should researchers resolve discrepancies in spectroscopic data for derivatives?

- Isomer Identification : Use 2D NMR (HSQC, COSY) to distinguish regioisomers. For example, NOESY can clarify spatial proximity of substituents on the piperidine ring .

- X-ray Crystallography : Resolve ambiguous structures (e.g., boronate vs. boronic acid forms) by growing single crystals in ethanol/water .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks and detects decomposition products (e.g., loss of HCl or B-O cleavage) .

Q. What methodologies evaluate the compound’s stability under physiological conditions?

- pH-Dependent Studies : Incubate in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC; boronate esters hydrolyze rapidly at pH <3 or >8 .

- Thermal Analysis : TGA/DSC reveals decomposition temperatures. Hydrochloride salts typically degrade above 200°C, but moisture accelerates breakdown .

- Long-Term Storage : Store lyophilized samples under argon. Accelerated aging studies (40°C/75% RH for 6 months) predict shelf-life using Arrhenius models .

Methodological Notes

- Data Contradictions : Evidence varies on optimal Pd catalysts (e.g., suggests Pd(OAc), while recommends SPhos-Pd). Validate choices via small-scale screening .

- Analytical Cross-Validation : Combine titration (for HCl content) with NMR integration (for boronate protons) to ensure stoichiometric accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.